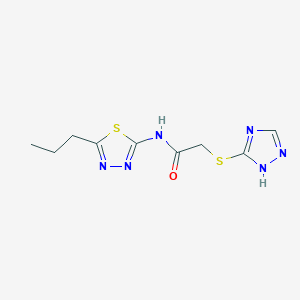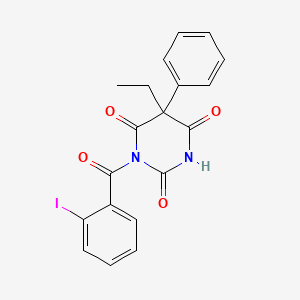![molecular formula C18H21N3O4S B5043194 1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5043194.png)
1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is an organic compound with the molecular formula C18H21N3O4S. It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds. This compound features a benzyl group attached to the nitrogen atom of the piperazine ring, and a sulfonyl group linked to a nitrophenyl moiety, making it a versatile molecule in synthetic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
N-Benzylation of Piperazine: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The sulfonyl group can also form strong interactions with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperazine: Lacks the benzyl and sulfonyl groups, making it less versatile in synthetic applications.
1-Methyl-4-(3-nitrophenyl)piperazine: Contains a methyl group instead of a benzyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methoxyphenyl)piperazine: Features a methoxy group instead of a nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities .
Properties
IUPAC Name |
1-benzyl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-7-8-17(13-18(15)21(22)23)26(24,25)20-11-9-19(10-12-20)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDMMXMKSGLWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-hydroxy-5-methylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B5043117.png)
![7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5043118.png)
![N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride](/img/structure/B5043120.png)
![1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5043121.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5043124.png)
![N-(3-phenylpropyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5043139.png)

![N-butan-2-yl-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5043146.png)
![(Z)-N,N'-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B5043149.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B5043155.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5043163.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,3,4-trimethoxybenzyl)methanamine](/img/structure/B5043171.png)

![3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride](/img/structure/B5043207.png)
